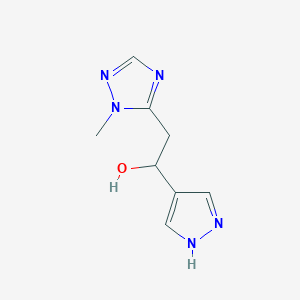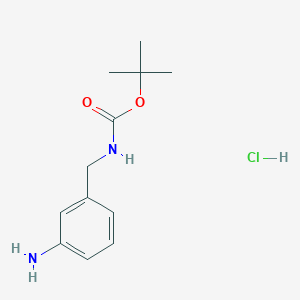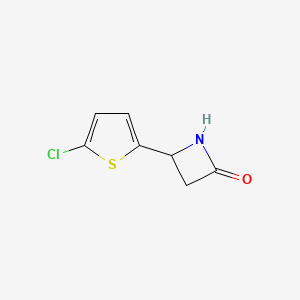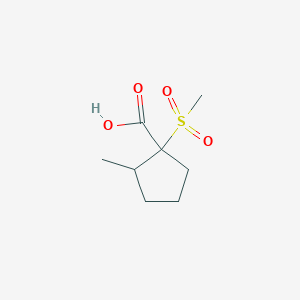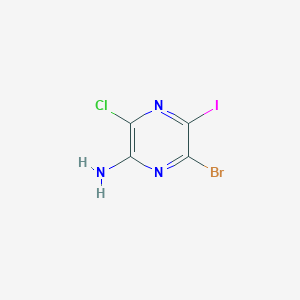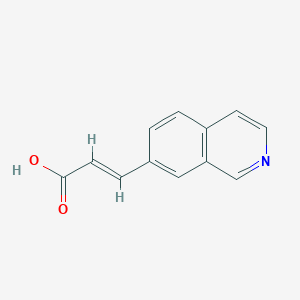
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5th position and a cyclopentylethyl group at the 1st position of the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Bromination: The triazole ring is then brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The final step involves the alkylation of the triazole ring with 2-cyclopentylethyl bromide under basic conditions to introduce the cyclopentylethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-triazole derivative, while coupling reactions could produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom and cyclopentylethyl group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-1H-1,2,4-triazol-3-amine: Lacks the cyclopentylethyl group, which may influence its solubility and binding properties.
5-Bromo-1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine: Contains a phenylethyl group instead of a cyclopentylethyl group, which can alter its chemical and biological properties.
Uniqueness
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine is unique due to the combination of the bromine atom and the cyclopentylethyl group. This combination can provide distinct reactivity and biological activity profiles, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H15BrN4 |
|---|---|
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
5-bromo-1-(2-cyclopentylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H15BrN4/c10-8-12-9(11)13-14(8)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,11,13) |
Clé InChI |
OJPKCVHOIXUJGC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCN2C(=NC(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)




